molecular formula C19H23N3O2S B2666438 (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(2-methoxyphenyl)methanone CAS No. 1170843-80-7

(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(2-methoxyphenyl)methanone

Cat. No.: B2666438
CAS No.: 1170843-80-7
M. Wt: 357.47
InChI Key: UUOLWKHETNDRBA-UHFFFAOYSA-N
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Description

(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(2-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C19H23N3O2S and its molecular weight is 357.47. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Novel triazole derivatives, including those structurally related to the compound , have been synthesized and evaluated for their antimicrobial activities. Some compounds within this class have shown significant inhibition of bacterial growth, indicating potential applications in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010). Similarly, triazole analogues of piperazine have demonstrated antibacterial activity against human pathogenic bacteria, suggesting their use in addressing bacterial infections (Nagaraj, Srinivas, & Rao, 2018).

Anticancer and Antituberculosis Studies

Derivatives of cyclopropyl] (piperazin-1-yl) methanone, which share a core structure with the compound, have been synthesized and tested for their anticancer and antituberculosis activities. Some of these derivatives exhibited significant activity against human breast cancer cell lines and Mycobacterium tuberculosis, highlighting their potential in cancer and tuberculosis treatment strategies (Mallikarjuna, Padmashali, & Sandeep, 2014).

Anti-stress Oxidative Properties

Research has also focused on synthesizing novel benzoxazine derivatives, using related phenyl methanone compounds as starting materials. These derivatives have been shown to possess anti-stress oxidative properties, indicating potential applications in managing oxidative stress-related conditions (Largeron & Fleury, 1998).

Mechanism of Action

While the exact mechanism of action for CTZM is not specified in the literature, compounds with similar structures have been studied for their affinity to alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .

Properties

IUPAC Name

[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-24-17-5-3-2-4-15(17)19(23)22-10-8-21(9-11-22)12-18-20-16(13-25-18)14-6-7-14/h2-5,13-14H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOLWKHETNDRBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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